molecular formula C23H18ClNO B2752366 3-(4-Chlorophenyl)-5-oxo-2,5-diphenylpentanenitrile CAS No. 135885-95-9

3-(4-Chlorophenyl)-5-oxo-2,5-diphenylpentanenitrile

Cat. No.: B2752366
CAS No.: 135885-95-9
M. Wt: 359.85
InChI Key: VRIGHLDDQQOJIT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-oxo-2,5-diphenylpentanenitrile is an organic compound that features a nitrile group, a ketone group, and a chlorophenyl group

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-5-oxo-2,5-diphenylpentanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: Benzaldehyde, 4-chlorobenzaldehyde, and malononitrile.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Purification: The product is purified using recrystallization or column chromatography.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-5-oxo-2,5-diphenylpentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

3-(4-Chlorophenyl)-5-oxo-2,5-diphenylpentanenitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials with specific properties.

    Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-oxo-2,5-diphenylpentanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-5-oxo-2,5-diphenylpentanenitrile can be compared with similar compounds such as:

    3-(4-Chlorophenyl)-2,5-diphenylpentanenitrile: Lacks the ketone group, which may affect its reactivity and applications.

    3-(4-Chlorophenyl)-5-oxo-2,5-diphenylpentanoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and uses.

    3-(4-Chlorophenyl)-5-oxo-2,5-diphenylpentanol: Features a hydroxyl group, which can influence its solubility and biological activity.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-oxo-2,5-diphenylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO/c24-20-13-11-18(12-14-20)21(15-23(26)19-9-5-2-6-10-19)22(16-25)17-7-3-1-4-8-17/h1-14,21-22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIGHLDDQQOJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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